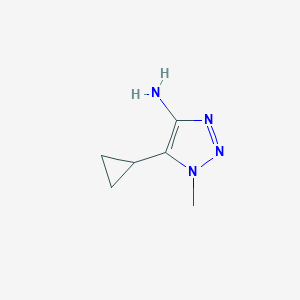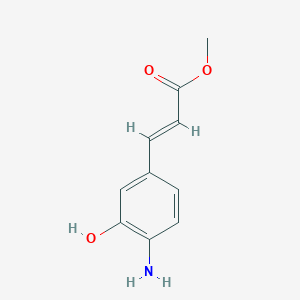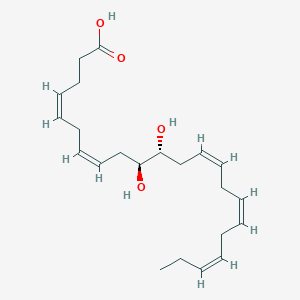
3,7,11,15-Tetramethylhexadec-1-en-2-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
1-Hexadecen-2-ol, 3,7,11,15-tetramethyl- can be synthesized through the alkaline hydrolysis of chlorophyll . The process involves the decomposition of chlorophyll in an alkaline medium, followed by vacuum distillation to obtain the compound .
Industrial Production Methods
In industrial settings, the compound is produced by extracting chlorophyll from plant sources, followed by its alkaline hydrolysis and subsequent purification . The process is optimized to ensure high yield and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
1-Hexadecen-2-ol, 3,7,11,15-tetramethyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aldehydes and acids.
Reduction: It can be reduced to form saturated alcohols.
Substitution: The hydroxyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents like thionyl chloride (SOCl2) and phosphorus tribromide (PBr3) are commonly used for substitution reactions.
Major Products Formed
Oxidation: Aldehydes and acids.
Reduction: Saturated alcohols.
Substitution: Various substituted derivatives depending on the reagents used.
Applications De Recherche Scientifique
1-Hexadecen-2-ol, 3,7,11,15-tetramethyl- has a wide range of applications in scientific research:
Mécanisme D'action
Comparaison Avec Des Composés Similaires
Similar Compounds
Phytol: A diterpene alcohol with similar structure and properties.
Phytyl acetate: An ester derivative of phytol.
Phytyl diphosphate: A phosphorylated derivative of phytol.
Uniqueness
1-Hexadecen-2-ol, 3,7,11,15-tetramethyl- is unique due to its role as a precursor in the synthesis of essential vitamins and its regulatory effects on transcription factors . Its versatility in various chemical reactions and applications in multiple fields further highlight its significance .
Propriétés
Formule moléculaire |
C20H40O |
|---|---|
Poids moléculaire |
296.5 g/mol |
Nom IUPAC |
3,7,11,15-tetramethylhexadec-1-en-2-ol |
InChI |
InChI=1S/C20H40O/c1-16(2)10-7-11-17(3)12-8-13-18(4)14-9-15-19(5)20(6)21/h16-19,21H,6-15H2,1-5H3 |
Clé InChI |
XXLGVDYVNLIUQZ-UHFFFAOYSA-N |
SMILES canonique |
CC(C)CCCC(C)CCCC(C)CCCC(C)C(=C)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.









![(5E)-5-[(4R)-5-hydroxy-4-[2-(1-hydroxycyclohexyl)ethyl]-3,3a,4,5,6,6a-hexahydro-1H-pentalen-2-ylidene]pentanoic acid](/img/structure/B12337453.png)
![Benzoic acid, 4-[(ethenyloxy)methyl]-2-fluoro-, methyl ester](/img/structure/B12337463.png)
![6-Bromo-4-methoxy-3-methylbenzo[d]isoxazole](/img/structure/B12337464.png)


![5-Chloro-2-methoxybenzyl 4-(3-oxo-3-(2-oxo-2,3-dihydrobenzo[d]oxazol-6-yl)propyl)piperazine-1-carboxylate](/img/structure/B12337483.png)
![(Z)-oxido-pyrrolidin-1-yl-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyiminoazanium](/img/structure/B12337492.png)
